molecular formula C20H17ClN4O3S B2491600 N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide CAS No. 921487-21-0

N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2491600
CAS No.: 921487-21-0
M. Wt: 428.89
InChI Key: CHQOBDSVXIEVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClN4O3S and its molecular weight is 428.89. The purity is usually 95%.
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Scientific Research Applications

  • Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Dual Inhibitors : One study explored the structure-activity relationships of dual inhibitors for PI3Kα and mTOR, focusing on compounds with similar structures to N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide. These compounds showed potential as efficacious inhibitors in vitro and in vivo (Stec et al., 2011).

  • Antitumor Activity : Several studies have synthesized derivatives with similar structures and evaluated their antitumor activity. For instance, a study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems, finding significant anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).

  • Antibacterial Activity : Another research synthesized acetamide derivatives and evaluated their antibacterial activity. The study found moderate to good antibacterial effects for these compounds (Desai et al., 2008).

  • Analgesic Properties : A study synthesized acetamide derivatives and investigated their potential analgesic activities, finding significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in animal models (Kaplancıklı et al., 2012).

  • Antioxidant Activity : Another study synthesized urea, thiourea, and selenourea derivatives with thiazole moieties and screened them for antioxidant activity, finding that some compounds exhibited potent activity (Reddy et al., 2015).

  • PI3K Inhibitors and Anticancer Agents : A study synthesized 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives as PI3K and mTOR dual inhibitors. These compounds displayed antiproliferative activities against various cancer cell lines and reduced toxicity (Xie et al., 2015).

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-12(26)13-3-2-4-16(9-13)22-18(27)10-17-11-29-20(24-17)25-19(28)23-15-7-5-14(21)6-8-15/h2-9,11H,10H2,1H3,(H,22,27)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQOBDSVXIEVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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